molecular formula C22H28N4O4S B5084759 N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE

N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE

Cat. No.: B5084759
M. Wt: 444.5 g/mol
InChI Key: XNIIIRAOAOOLIN-UHFFFAOYSA-N
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Description

N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps One common approach is to start with the piperazine ring, which is then functionalized with a benzenesulfonyl groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and thereby influencing neurotransmitter levels in the brain. This can lead to therapeutic effects in conditions like schizophrenia and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-ETHYLPHENYL)ETHANEDIAMIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a benzenesulfonyl group and an ethylphenyl group on the piperazine ring differentiates it from other similar compounds, potentially offering unique therapeutic benefits .

Properties

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-2-18-8-10-19(11-9-18)24-22(28)21(27)23-12-13-25-14-16-26(17-15-25)31(29,30)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIIIRAOAOOLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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